molecular formula C12H10O4 B8299913 2-(1,3-Dioxolan-2-yl)-1-benzofuran-3-carbaldehyde

2-(1,3-Dioxolan-2-yl)-1-benzofuran-3-carbaldehyde

Cat. No.: B8299913
M. Wt: 218.20 g/mol
InChI Key: HVCYBWBFGOWBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxolan-2-yl)-1-benzofuran-3-carbaldehyde is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C12H10O4/c13-7-9-8-3-1-2-4-10(8)16-11(9)12-14-5-6-15-12/h1-4,7,12H,5-6H2

InChI Key

HVCYBWBFGOWBFT-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C3=CC=CC=C3O2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-2-(1,3-dioxolan-2-yl)-1-benzofuran (6.6 g 24.5 mmol) is dissolved in Et2O (100 ml) in a 3-neck, flame-dried, round-bottom flask under nitrogen and cooled to −78° C. tert-butylithium (31.7 ml, 53.9 mmol) is added dropwise, and the chilled solution is stirred 1 h. DMF (2.18 ml, 28.2 mmol) is dissolved in Et2O (25 ml) and also added dropwise, and the mixture is stirred at −78° C. for another 7 h. The reaction is warmed to rt, whereby oxalic acid dihydrate (6.18 g, 49.0 mmol) and water (25 ml) are added. The reaction continued stirring at rt overnight and is then diluted with water (125 ml) and EtOAc (175 ml). The layers are allowed to separate, and the aqueous is extracted with EtOAc (1×100 ml). The organics are combined, dried over sodium sulfate, filtered, and concentrated to a brown oil. The crude material is chromatographed over 350 g slurry-packed silica, eluting with 30% ethyl acetate/hexane. The appropriate fractions are combined and concentrated to afford 3.84 g (72%) of 2-(1,3-dioxolan-2-yl)-1-benzofuran-3-carbaldehyde as a yellow/orange oil. MS (EI) m/z: 218 (M+).
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
6.18 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Name
Quantity
175 mL
Type
solvent
Reaction Step Four

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